Buquinolate

Description

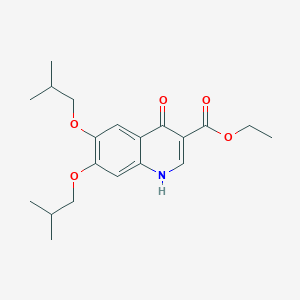

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVXOXRUTDAKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041689 | |

| Record name | Buquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5486-03-3 | |

| Record name | Buquinolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buquinolate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buquinolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUQUINOLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buquinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buquinolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUQUINOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFL71K7PU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Buquinolate Action Against Eimeria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buquinolate, a quinolone anticoccidial agent, exerts its primary effect on Eimeria species through the targeted disruption of mitochondrial function. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected parasitic pathways. The core of its activity lies in the inhibition of the parasite's electron transport chain, a vital process for energy production. This document provides an in-depth exploration of this mechanism, offering valuable insights for researchers in parasitology and professionals engaged in the development of novel anticoccidial drugs.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, remains a significant economic burden on the global poultry industry. For decades, chemoprophylaxis has been a cornerstone of control strategies, with quinolone compounds like this compound playing a crucial role. Understanding the precise molecular mechanisms by which these drugs operate is fundamental for optimizing their use, managing the emergence of resistance, and discovering new therapeutic targets. This guide focuses on the core mechanism of this compound, detailing its impact on the parasite's cellular machinery.

Primary Mechanism of Action: Inhibition of Mitochondrial Respiration

The definitive anticoccidial action of this compound is the potent and specific inhibition of the mitochondrial respiratory chain in Eimeria. This disruption of cellular respiration deprives the parasite of the necessary energy for development and replication.

The Target: The Eimeria Electron Transport Chain

This compound targets the parasite's electron transport chain at a specific site. Research has identified this point of inhibition to be located after coenzyme Q and in proximity to cytochrome b.[1] This blockage halts the flow of electrons, thereby inhibiting oxidative phosphorylation and ATP synthesis. The Eimeria respiratory chain has unique characteristics that distinguish it from the host's, providing a basis for the selective toxicity of this compound.[2]

Life Cycle Stages Affected

This compound's effect is primarily coccidiostatic , meaning it arrests the development of the parasite rather than killing it outright.[3] This inhibitory action is most pronounced against the early asexual stages of the parasite's life cycle.

-

Sporozoites: The primary target of this compound is the sporozoite stage. The drug effectively halts their development.[3][4] However, this inhibition is reversible; if the drug is withdrawn prematurely, the sporozoites can resume their developmental cycle.[3]

-

First-Generation Schizonts: Evidence also suggests a secondary, cidal (killing) effect on first-generation schizonts.[2]

-

Gametocytes and Oocyst Sporulation: this compound has been observed to inhibit the sporulation of oocysts, likely through an effect on the gametocyte stages.[2]

Quantitative Data on this compound Efficacy

The following tables summarize key quantitative findings from studies on this compound's inhibitory effects on Eimeria.

Table 1: In Vitro Inhibition of Mitochondrial Respiration in Eimeria tenella

| Compound | Concentration for 50% Inhibition (pmol/mg mitochondrial protein) | Target Site in Electron Transport Chain | Reference |

| This compound | ~3 | Near cytochrome b | [2] |

| Decoquinate | ~3 | Near cytochrome b | [2] |

| Amquinate | ~3 | Near cytochrome b | [2] |

Table 2: In Vivo Efficacy of this compound Against Eimeria tenella in Chickens

| This compound Concentration in Feed | Average Oocysts Recovered per Bird (millions) | Oocyst Production Reduction (%) | Reference |

| 0% (Control) | 19.0 | - | [4] |

| 0.00825% | 2.9 | 84.7 | [4] |

| 0.011% | 1.9 | 90.0 | [4] |

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to elucidate the mechanism of action of this compound.

Isolation of Eimeria tenella Mitochondria

This protocol is adapted from studies investigating the effects of quinolones on parasite respiration.[2]

Objective: To obtain a fraction enriched with functional mitochondria from Eimeria tenella oocysts for use in respiration assays.

Materials:

-

Unsporulated Eimeria tenella oocysts

-

Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Glass bead homogenizer or similar mechanical disruption device

-

Refrigerated centrifuge

-

Differential centrifugation tubes

Procedure:

-

Oocyst Purification: Begin with a clean preparation of unsporulated E. tenella oocysts, purified from chicken feces by salt flotation and washed extensively.

-

Mechanical Disruption: Resuspend the oocysts in cold homogenization buffer and subject them to mechanical disruption using a glass bead homogenizer. The progress of oocyst breakage should be monitored microscopically.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet large debris and intact oocysts.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

-

-

Washing: Resuspend the mitochondrial pellet in fresh homogenization buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent respiration assays. Protein concentration should be determined using a standard method (e.g., Bradford assay).

In Vitro Mitochondrial Respiration Assay

Objective: To measure the oxygen consumption of isolated Eimeria mitochondria and assess the inhibitory effect of this compound.

Materials:

-

Isolated Eimeria tenella mitochondria

-

Oxygen electrode (e.g., Clark-type) and respirometer chamber

-

Respiration buffer (e.g., containing phosphate buffer, MgCl2, and substrates)

-

Mitochondrial substrates (e.g., succinate, malate plus pyruvate)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Other respiratory inhibitors (e.g., cyanide, antimycin A) as controls

Procedure:

-

Chamber Setup: Add respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber and record the basal rate of oxygen consumption.

-

Substrate Addition: Initiate respiration by adding a substrate such as succinate or a combination of malate and pyruvate. A marked increase in oxygen consumption should be observed.

-

Inhibitor Addition: Once a stable rate of substrate-driven respiration is established, add this compound at various concentrations to the chamber. Record the resulting inhibition of oxygen consumption.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited rate. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

In Vivo Anticoccidial Efficacy Trial

Objective: To evaluate the efficacy of this compound in controlling Eimeria infection in chickens.

Materials:

-

Day-old broiler chicks, coccidia-free

-

Starter feed with and without specified concentrations of this compound

-

A known number of sporulated Eimeria tenella oocysts for infection

-

Cages for housing different treatment groups

-

Equipment for oocyst counting (McMaster chamber)

Procedure:

-

Animal Allocation: Randomly assign chicks to different treatment groups (e.g., uninfected unmedicated control, infected unmedicated control, infected medicated with different levels of this compound).

-

Medication: Provide each group with their respective feed from day one.

-

Infection: At a specified age (e.g., 14 days), orally inoculate each chick in the infected groups with a precise number of sporulated E. tenella oocysts.

-

Data Collection:

-

Oocyst Shedding: From day 5 to day 10 post-infection, collect fecal samples from each group and determine the number of oocysts per gram of feces using a McMaster chamber.

-

Performance Parameters: Monitor and record weight gain and feed conversion ratio for each group.

-

Lesion Scoring: At the end of the trial, euthanize a subset of birds from each group and score the cecal lesions according to a standardized scale (e.g., 0-4).

-

-

Data Analysis: Compare the oocyst shedding, performance parameters, and lesion scores between the different treatment groups to determine the efficacy of this compound.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.

Caption: this compound's site of action in the Eimeria mitochondrial electron transport chain.

References

- 1. Effects of decoquinate and clopidol on electron transport in mitochondria of Eimeria tenella (Apicomplexa: Coccidia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Buquinolate: A Technical Guide for Researchers

Abstract

Buquinolate, a quinoline derivative, is a synthetic coccidiostat utilized in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the evaluation of its anticoccidial efficacy are also presented, along with a summary of its known mechanism of action. This guide is intended for researchers, scientists, and professionals involved in drug development and veterinary medicine.

Chemical Structure and Properties

This compound is chemically known as 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarboxylic acid ethyl ester.[1] Its structure is characterized by a 4-hydroxyquinoline-3-carboxylic acid core, substituted with two isobutoxy groups at the 6 and 7 positions and an ethyl ester at the 3 position.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₇NO₅ | [2][3] |

| Molecular Weight | 361.43 g/mol | [1][2] |

| CAS Number | 5486-03-3 | [1][3] |

| IUPAC Name | 4-Hydroxy-6,7-bis(2-methylpropoxy)-3-quinolinecarboxylic acid ethyl ester | [3] |

| Synonyms | Ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, Bonaid | [1][4] |

| Melting Point | 288-291 °C | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Low solubility in water. | [4] |

| SMILES | CCOC(=O)C1=CNC2=CC(OCC(C)C)=C(OCC(C)C)=C=C2C1=O | [2] |

| InChI Key | LVVXOXRUTDAKFE-UHFFFAOYSA-N | [3] |

Mechanism of Action and Biological Activity

This compound's primary biological activity is its role as a coccidiostat, where it is effective against several species of Eimeria that infect poultry, including E. tenella, E. necatrix, E. acervulina, and E. maxima.[4]

The mechanism of action of this compound and other quinolone anticoccidials involves the disruption of the parasite's life cycle.[5] Specifically, this compound is known to arrest the development of the coccidial life cycle at the first-generation schizont stage.[4] This early intervention prevents the parasite from proliferating within the host's intestinal cells, thereby mitigating the clinical signs of coccidiosis. While the precise molecular target of quinolones in Eimeria is not fully elucidated, it is understood that they interfere with the parasite's metabolic pathways.

The following diagram illustrates the logical relationship between this compound's properties and its application.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, is described in the patent literature (BE 659237 and its corresponding US patent 3267106). A general synthetic approach for quinoline-3-carboxylate derivatives involves the Gould-Jacobs reaction. While the specific details from the patent are not fully enumerated here, a representative synthetic scheme would likely involve the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization at high temperature, and subsequent alkylation to introduce the isobutoxy groups.

In Vivo Evaluation of Anticoccidial Efficacy in Chickens

The following protocol outlines a typical experimental workflow for assessing the efficacy of this compound against Eimeria infections in broiler chickens. This is a critical experiment for drug development and registration.

Methodology:

-

Animal Acclimatization: Day-old broiler chicks are obtained from a commercial hatchery and acclimated for a period of approximately 14 days. They are housed in a controlled environment with ad libitum access to non-medicated feed and water.

-

Randomization: Chicks are weighed and randomly allocated to different experimental groups, typically including a non-infected, non-medicated control; an infected, non-medicated control; and one or more infected groups receiving feed containing different concentrations of this compound.

-

Medicated Feed Administration: The experimental diets are prepared by incorporating this compound at the desired concentrations. Medicated feed is provided to the respective treatment groups for a specified period, often starting two days before experimental infection.

-

Experimental Infection: Each chick in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts of the target species.

-

Clinical Monitoring and Data Collection: For a period of 7-9 days post-infection, the birds are monitored daily for clinical signs of coccidiosis and mortality. Key parameters measured include:

-

Weight Gain: Individual bird weights are recorded at the beginning and end of the experimental period.

-

Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.

-

Lesion Scoring: On a specific day post-infection (e.g., day 5 or 6), a subset of birds from each group is euthanized, and the intestinal lesions are scored based on a standardized scale (e.g., 0 to 4).

-

Oocyst Counts: Fecal samples are collected over a defined period, and the number of oocysts per gram of feces is determined using a McMaster chamber.

-

-

Efficacy Determination: The anticoccidial efficacy of this compound is determined by comparing the performance parameters (weight gain, FCR, lesion scores, oocyst counts) of the treated groups with the infected, non-medicated control group.

Safety and Regulatory Information

This compound is approved as a feed additive for broiler chickens to aid in the prevention of coccidiosis.[4] Regulatory agencies establish maximum residue limits (MRLs) for veterinary drugs in food products. For this compound, there is a zero tolerance for residues in eggs and edible tissues of chickens, with the exception of a tolerance of 0.2 ppm in the liver.[4] A withdrawal period is typically required before the birds can be slaughtered for human consumption.[4] It is important to note that this compound is not intended for use in laying hens.[4]

Conclusion

This compound remains a significant tool in the management of coccidiosis in the poultry industry. Its well-defined chemical structure and established anticoccidial activity against key Eimeria species have made it a valuable feed additive. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field, summarizing its chemical and biological properties and outlining the experimental protocols used to validate its efficacy. Further research into the precise molecular mechanisms of quinolone anticoccidials could open avenues for the development of new and even more effective coccidiostats.

References

- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 2. A new protocol for a challenge test to assess the efficacy of live anticoccidial vaccines for chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

The Advent of a Quinolone: A Technical History of Buquinolate's Discovery and Development as a Coccidiostat

A comprehensive review of the synthesis, evaluation, and mechanism of action of the pioneering quinoline-derivative anticoccidial agent, Buquinolate.

Abstract

This technical guide provides an in-depth chronicle of the discovery and development of this compound, a quinoline derivative that emerged as a significant agent in the control of avian coccidiosis. Synthesized by researchers at The Norwich Pharmacal Company, this compound, chemically identified as ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, demonstrated broad-spectrum efficacy against multiple pathogenic Eimeria species. This document details the pivotal preclinical and clinical studies that established its anticoccidial activity, safety profile, and mechanism of action. Quantitative data from key efficacy trials are presented in tabular format for clear comparison. Furthermore, detailed experimental protocols for seminal in vivo and in vitro studies are provided to enable scientific replication and a deeper understanding of the drug's evaluation process. The guide also features visualizations of the proposed mechanism of action and experimental workflows, rendered in the DOT language, to elucidate the complex biological interactions and research methodologies.

Discovery and Synthesis

This compound was synthesized in the laboratories of The Norwich Pharmacal Company as part of a research program investigating a series of quinoline compounds for their potential anticoccidial properties.[1] Its chemical structure is ethyl 4-hydroxy-6, 7-diisobutoxy-3-quinolinecarboxylate.[1] Following its initial synthesis and preliminary screening, this compound was identified as a promising candidate for further development due to its potent activity against key pathogenic species of Eimeria in poultry.

Preclinical Efficacy Studies

This compound underwent extensive evaluation in both battery and floor-pen trials to determine its efficacy against various Eimeria species that cause coccidiosis in chickens. These studies were crucial in establishing the drug's broad-spectrum activity and optimal dosage for prophylactic use in poultry feed.

Efficacy Against Key Eimeria Species

This compound demonstrated significant activity against several economically important Eimeria species. It was found to be particularly effective in preventing coccidiosis caused by Eimeria tenella, E. necatrix, E. acervulina, and E. maxima.[1] Subsequent studies confirmed its efficacy against a total of five to six pathogenic species.[2] The recommended dosage for use in broiler chicken feed was established at 0.00825%.

Quantitative Efficacy Data

The anticoccidial efficacy of this compound was quantified through various parameters, including reduction in mortality, lesion scores, and oocyst production. The following tables summarize key quantitative data from pivotal studies.

Table 1: Efficacy of this compound against Eimeria tenella Infection

| Treatment Group | This compound Concentration in Feed | Mortality Rate (%) | Average Lesion Score | Oocyst Production (millions/bird) |

| Infected, Unmedicated Control | 0% | High | Severe | 190 |

| This compound-Medicated | 0.00825% | Low | Mild | 23 |

| This compound-Medicated | 0.011% | Low | Mild | 14.8 |

Data compiled from studies demonstrating the significant reduction in mortality and oocyst shedding in this compound-treated chickens compared to unmedicated controls following experimental infection with E. tenella.[3]

Table 2: Broad-Spectrum Activity of this compound in Mixed Eimeria Infections

| Eimeria Species | This compound Efficacy |

| E. tenella | Effective |

| E. necatrix | Effective |

| E. acervulina | Effective |

| E. maxima | Effective |

| E. brunetti | Effective |

This table summarizes the broad-spectrum activity of this compound against the most common pathogenic Eimeria species in chickens.[2]

Mechanism of Action

The anticoccidial action of this compound, like other quinolones, is primarily attributed to its interference with the parasite's mitochondrial metabolism.

Inhibition of Mitochondrial Electron Transport

This compound exerts its static effect on the early stages of the parasite's life cycle, specifically by arresting the development of sporozoites. This is achieved through the disruption of the mitochondrial electron transport chain, which is vital for the parasite's respiration and energy production. While the precise binding site within the electron transport chain for this compound has not been definitively elucidated in the early literature, the mechanism is understood to involve the inhibition of the cytochrome system. This disruption of cellular respiration effectively halts the parasite's development.

Caption: Proposed mechanism of action of this compound.

Safety and Toxicology

Comprehensive toxicological studies were conducted to assess the safety of this compound in the target species (chickens) as well as in other animals.

Acute and Subacute Toxicity

This compound demonstrated a low order of toxicity in a variety of animal species. Single oral doses of up to 7,500 mg/kg were not lethal to mice and rats.[1] In chickens, single oral doses as high as 20 g/kg in 7-day-old chicks did not cause mortality.[4] Subacute toxicity studies in rats and dogs, with this compound administered in the feed for extended periods, showed no signs of toxicosis, and hematological and blood chemistry values remained within normal limits.[1][4]

Table 3: Acute Toxicity of this compound

| Animal Species | Route of Administration | Highest Non-Lethal Dose |

| Mice | Oral | > 7,500 mg/kg |

| Rats | Oral | > 7,500 mg/kg |

| Chickens (7-day-old) | Oral | > 20,000 mg/kg |

| Dogs | Oral | Not specified |

This table summarizes the high tolerance of various animal species to acute oral doses of this compound, indicating a wide margin of safety.[1][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the development and approval of this compound.

Floor-Pen Efficacy Trial Protocol

This protocol outlines the general design for a floor-pen trial to evaluate the efficacy of an anticoccidial agent like this compound under conditions that simulate commercial poultry production.

References

An In-depth Technical Guide to Buquinolate as a Coccidiostat in Poultry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. The disease leads to impaired growth, poor feed conversion, and increased mortality.[1][2] For decades, control has relied heavily on the prophylactic use of in-feed anticoccidial drugs. Buquinolate, a synthetic quinolone derivative, emerged as a broad-spectrum coccidiostat with significant efficacy against various pathogenic Eimeria species in chickens.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, efficacy, resistance profile, and the experimental protocols used for its evaluation.

Core Properties of this compound

-

Chemical Class: Quinolone. Specifically, it is classified as a hydroquinolone, containing a hydrogenated quinoline with a ketone group.[4]

-

Mechanism of Action: this compound targets the parasite's cellular respiration process.

-

Spectrum of Activity: It demonstrates broad-spectrum activity against multiple species of poultry coccidia, including E. tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati.[5][6][7]

-

Primary Effect: Coccidiostatic. It arrests the development of the sporozoite stage of the Eimeria life cycle but does not outright kill the parasite.[5]

Mechanism of Action

This compound, like other quinolone coccidiostats, exerts its effect by disrupting the parasite's energy metabolism. The primary target is the mitochondrial electron transport chain (ETC), a critical pathway for ATP synthesis.

The drug specifically inhibits the transfer of electrons within the ETC, blocking parasite respiration.[8] The precise site of action has been identified as a point beyond coenzyme Q and near cytochrome b (a component of Complex III).[8] This blockage prevents the parasite from generating sufficient energy for development, effectively arresting the life cycle at the sporozoite stage.[3]

Efficacy and Performance Data

Numerous battery and floor-pen trials have demonstrated the efficacy of this compound in controlling coccidiosis. It consistently improves key performance indicators in challenged birds compared to unmedicated controls.

Performance in Broilers

Studies show that birds receiving this compound maintain significantly better weight gain and feed conversion ratios under coccidial challenge.[6] In a trial involving a heavy inoculation of six Eimeria species, birds medicated with this compound gained 86% as much as uninoculated controls, whereas inoculated, unmedicated controls lost weight.[6] Mortality was also dramatically reduced from 68% in the control group to 0% in the this compound-medicated group.[6]

Table 1: Summary of Efficacy Data from a Mixed-Species Challenge Trial

| Treatment Group | Average Weight Gain (% of Uninoculated Control) | Feed Conversion | Mortality (%) |

|---|---|---|---|

| Uninoculated, Unmedicated | 100% | Normal | 0% |

| Inoculated, Unmedicated | Weight Loss | Poor | 68% |

| Inoculated + this compound | 86% | Normal | 0% |

| Inoculated + Nicarbazin | 85% | Normal | 0% |

| Inoculated + Amprolium/Ethopabate | 45% | Poor | 0% |

Source: Adapted from Brewer & Reid, 1967.[6]

Oocyst Production and Latent Infections

While effective at preventing clinical signs, this compound does not completely eliminate the parasite.[3][5] Its static action on sporozoites means that some parasites can persist, leading to oocyst shedding, albeit at significantly reduced levels.[9] One study demonstrated that at concentrations of 0.00825% and 0.011%, this compound reduced oocyst production by 85% and 90%, respectively, compared to controls.[9] This incomplete clearance can also result in "latent" infections, where clinical signs of coccidiosis appear after the drug is withdrawn from the feed.[6]

Table 2: Effect of this compound on E. tenella Oocyst Production (Days 6-10 Post-Inoculation)

| Treatment Group | Concentration in Feed | Average Oocysts per Bird | Percent Reduction |

|---|---|---|---|

| Inoculated Control | - | 19,000,000 | - |

| This compound | 0.00825% | 2,900,000 | 84.7% |

| This compound | 0.011% | 1,900,000 | 90.0% |

Source: Adapted from Leathem & Engle, 1970.[9]

Pharmacokinetics and Safety

Pharmacokinetics

Detailed pharmacokinetic data for this compound in poultry is not widely available in published literature. As a class, quinolones are known to be virtually insoluble in water, which limits their absorption from the gastrointestinal tract.[3] This poor absorption results in very low tissue residues, with the highest concentrations typically found in the liver.[3]

Safety and Toxicity

This compound has demonstrated a high margin of safety in poultry. Studies have shown no adverse effects on growth, feed intake, or organ health in chickens, turkeys, and other small animals even at elevated doses administered over extended periods.[10] Continuous medication of laying hens with this compound did not negatively impact egg production.[11]

Drug Resistance

The most significant limitation of this compound and other quinolone coccidiostats is the rapid development of drug resistance.[3][8]

-

Speed of Development: Resistance can emerge after a single experimental passage of Eimeria in medicated birds.[12][13] This suggests that resistance may result from a single gene mutation.[8]

-

Cross-Resistance: Strains of Eimeria resistant to this compound often show cross-resistance to other quinolones, such as methyl benzoquate and decoquinate.[12][13]

-

Stability: Once developed, resistance to quinolones has been shown to be a stable trait, persisting even when the parasite is propagated in the absence of the drug.[14]

The high potential for resistance development has limited the long-term viability and commercial use of this compound in intensive poultry production.[3][5]

Experimental Protocols

Standardized protocols are essential for evaluating the efficacy of anticoccidial agents like this compound. Below are outlines for key experimental designs.

Protocol: Anticoccidial Sensitivity Test (AST) in Battery Cages

This protocol is designed to assess the efficacy of a coccidiostat against a specific Eimeria challenge in a controlled environment.

-

Animals & Housing:

-

Experimental Groups:

-

A minimum of five groups are typically used:

-

Group 1: Uninoculated, Unmedicated Control (UUC)

-

Group 2: Inoculated, Unmedicated Control (IUC)

-

Group 3: Inoculated, Medicated (this compound - Test Dose 1)

-

Group 4: Inoculated, Medicated (this compound - Test Dose 2)

-

Group 5: Inoculated, Medicated (Reference Coccidiostat)

-

-

-

Diet & Medication:

-

A standard, unmedicated basal starter ration is used.

-

This compound is incorporated into the feed for the medicated groups at specified concentrations (e.g., 0.00825%, 0.011%).[9]

-

Medicated feed is typically provided from 2 days before inoculation until the end of the trial (e.g., 7-10 days post-inoculation).[15]

-

-

Infection/Challenge:

-

Data Collection & Analysis:

-

Performance: Body weight gain and feed consumption are measured for the period post-inoculation (e.g., days 0-7). Feed Conversion Ratio (FCR) is calculated.[16]

-

Mortality: Recorded daily.

-

Lesion Scoring: At 6-7 days post-inoculation, a subset of birds from each group is euthanized. Intestinal tracts are examined, and coccidial lesions are scored on a 0-4 scale (Johnson and Reid method), where 0 is normal and 4 is most severe.[16][17]

-

Oocyst Counts: Fecal samples are collected from each cage for several days post-inoculation (e.g., days 5-10). Oocysts per gram (OPG) are quantified using a modified McMaster counting chamber technique.[16][18]

-

Anticoccidial Index (ACI): An overall efficacy score can be calculated using the formula: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index). An ACI >180 typically indicates high sensitivity.[17]

-

Conclusion

This compound is a broad-spectrum quinolone coccidiostat with a well-defined mechanism of action targeting the mitochondrial electron transport chain of Eimeria. Efficacy studies have clearly demonstrated its ability to prevent the clinical signs of coccidiosis and reduce performance losses in poultry. However, its primary utility is severely hampered by the rapid and stable development of drug-resistant parasite populations. For drug development professionals, the story of this compound serves as a critical case study on the importance of considering resistance mechanisms and the need for sustainable control strategies that go beyond singular chemical interventions.

References

- 1. Effects of Six Natural Compounds and Their Derivatives on the Control of Coccidiosis in Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new broad spectrum coccidiostat. | Semantic Scholar [semanticscholar.org]

- 3. ROLE OF COCCIDIOSTATS IN POULTRY - Pashudhan Praharee | Pet Care Blog [pashudhanpraharee.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. scispace.com [scispace.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Safety of this compound in poultry and small animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of continuous this compound medication of laying chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Eimeria tenella in chickens: development of resistance to quinolone anticoccidial drugs | Parasitology | Cambridge Core [cambridge.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. thescipub.com [thescipub.com]

- 17. veterinaryworld.org [veterinaryworld.org]

- 18. researchgate.net [researchgate.net]

Buquinolate's Efficacy Against Eimeria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the susceptibility of various Eimeria species to the quinolone anticoccidial agent, Buquinolate. The information presented herein is curated for researchers, scientists, and professionals involved in the development of veterinary drugs. This document details the susceptible parasite species, quantitative efficacy data, experimental protocols for susceptibility testing, and the drug's mechanism of action.

Susceptible Eimeria Species

This compound has demonstrated efficacy against a range of pathogenic Eimeria species in both chickens and turkeys. The susceptible species identified from scientific literature are summarized below.

Table 1: Eimeria Species in Chickens Susceptible to this compound

| Eimeria Species | Common Site of Infection |

| Eimeria acervulina | Duodenum |

| Eimeria brunetti | Lower intestine, rectum, ceca |

| Eimeria maxima | Jejunum |

| Eimeria mivati | Duodenum |

| Eimeria necatrix | Jejunum, ceca |

| Eimeria tenella | Ceca |

Table 2: Eimeria Species in Turkeys Susceptible to this compound

| Eimeria Species | Common Site of Infection |

| Eimeria adenoeides | Ceca, rectum |

| Eimeria gallopavonis | Lower small intestine, rectum, ceca |

| Eimeria meleagrimitis | Duodenum, jejunum |

Quantitative Efficacy Data

Table 3: Efficacy of this compound Against Eimeria tenella in Chickens

| Parameter | This compound Concentration in Feed | Inoculum | Observation Period | Results |

| Oocyst Production | 0.00825% | 100,000 sporulated oocysts | Days 6-10 post-inoculation | Average of 2.9 million oocysts per bird recovered from the ceca.[1] |

| Oocyst Production | 0.011% | 100,000 sporulated oocysts | Days 6-10 post-inoculation | Average of 1.9 million oocysts per bird recovered from the ceca.[1] |

| Oocyst Production | Control (unmedicated) | 100,000 sporulated oocysts | Days 6-10 post-inoculation | Average of 19 million oocysts per bird recovered from the ceca.[1] |

Studies have also consistently reported that this compound medication leads to improved weight gain and reduced mortality in chickens infected with mixed Eimeria species, including E. necatrix, E. tenella, E. maxima, and E. brunetti[2].

Mechanism of Action

This compound, like other quinolone anticoccidial drugs, targets the parasite's cellular respiration process. Specifically, it inhibits the mitochondrial electron transport chain. The primary site of action is at the level of the cytochrome complex, where it is understood to block electron transport near cytochrome b. This disruption of cellular respiration deprives the parasite of the necessary energy for development and replication.

Caption: Mechanism of action of this compound on the Eimeria mitochondrial electron transport chain.

Experimental Protocols

The following is a generalized in vivo protocol for assessing the susceptibility of Eimeria species to this compound, based on established guidelines for anticoccidial sensitivity testing.

Animal Model and Housing

-

Animals: Day-old broiler chickens or turkey poults, obtained from a commercial hatchery and confirmed to be free of coccidial infection.

-

Housing: Birds are housed in wire-floored battery cages to prevent exogenous reinfection. Temperature and lighting are maintained according to standard brooding practices.

Diet and Medication

-

Feed: A standard, unmedicated starter mash is provided ad libitum.

-

Medication: this compound is incorporated into the feed at various concentrations (e.g., 0.00825%, 0.011%). A non-medicated control group and a non-infected, non-medicated control group are essential.

Parasite Strain and Inoculation

-

Parasite: Laboratory-maintained, drug-sensitive strains of the target Eimeria species are used. Oocysts are sporulated prior to inoculation.

-

Inoculation: At approximately 14 days of age, each bird (except for the uninfected control group) is orally inoculated with a predetermined number of sporulated oocysts. The dose is titrated to induce moderate disease in unmedicated birds.

Experimental Design

A typical experimental design would include the following groups:

-

Group 1: Uninfected, Unmedicated Control (UUC)

-

Group 2: Infected, Unmedicated Control (IUC)

-

Group 3: Infected, Medicated with this compound (Test Concentration 1)

-

Group 4: Infected, Medicated with this compound (Test Concentration 2)

Data Collection and Evaluation Parameters

-

Weight Gain: Individual bird weights are recorded at the start of the experiment, on the day of inoculation, and at the termination of the study (typically 6-7 days post-inoculation).

-

Feed Conversion Ratio (FCR): Feed consumption for each group is measured, and FCR is calculated.

-

Lesion Scoring: At the end of the study, birds are euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 to 4, depending on the severity and the Eimeria species.

-

Oocyst Counts: Fecal samples are collected from each group for a set period (e.g., days 5-9 post-inoculation), and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

Statistical Analysis

Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the medicated and control groups.

Caption: General experimental workflow for in vivo evaluation of this compound efficacy against Eimeria.

References

The Effect of Buquinolate on Mitochondrial Respiration: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the known and inferred effects of buquinolate on mitochondrial respiration. While specific quantitative data for this compound's direct interaction with the mitochondrial respiratory chain is not extensively available in publicly accessible literature, this paper extrapolates its likely mechanism of action based on its chemical structure as a quinolone derivative and the well-documented effects of similar compounds. This guide summarizes the general mechanism of quinolone-induced mitochondrial dysfunction, focusing on the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. Detailed experimental protocols for assessing mitochondrial respiration are provided, alongside visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Mitochondrial Respiration

This compound is a quinolone-based compound primarily known for its use as a coccidiostat in poultry. Quinolone antibiotics are a broad class of compounds that interfere with DNA replication in bacteria by inhibiting DNA gyrase and topoisomerase IV.[1] However, some quinolones have been shown to have off-target effects on eukaryotic cells, including the inhibition of mitochondrial DNA synthesis and function.[1]

Mitochondrial respiration is the process by which cells generate the majority of their adenosine triphosphate (ATP), the primary energy currency of the cell. This process is carried out by the electron transport chain (ETC), a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane.[2][3][4] Complex I, the largest of these, oxidizes NADH to NAD+ and transfers electrons to ubiquinone. This electron transfer is coupled to the pumping of protons across the inner mitochondrial membrane, creating a proton motive force that drives ATP synthesis by Complex V (ATP synthase).[2][4] Inhibition of any of these complexes can lead to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and ultimately, cellular dysfunction and death.[5][6][7]

Mechanism of Action: Quinolones and Mitochondrial Complex I

While direct quantitative data for this compound is scarce, the mechanism of action for many quinolone derivatives on mitochondrial respiration is centered on the inhibition of Complex I (NADH:ubiquinone oxidoreductase).[4][5]

These compounds are thought to act as noncompetitive inhibitors with respect to ubiquinone, suggesting they bind to a site on Complex I that is distinct from the ubiquinone binding pocket but allosterically affects its function. The inhibition of Complex I leads to a cascade of downstream effects:

-

Blocked Electron Flow: The transfer of electrons from NADH to ubiquinone is impeded.

-

Decreased Proton Pumping: The reduced electron flow leads to a decrease in the pumping of protons from the mitochondrial matrix to the intermembrane space by Complex I.

-

Reduced ATP Synthesis: The diminished proton motive force results in a lower rate of ATP synthesis by ATP synthase.

-

Increased ROS Production: The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species.[5][6]

The following diagram illustrates the proposed inhibitory action of quinolone compounds, such as this compound, on the mitochondrial electron transport chain.

Caption: Inhibition of Mitochondrial Complex I by this compound.

Quantitative Data on Mitochondrial Inhibition by Quinolone Compounds

| Compound | Target | Assay System | IC50 / Ki | Reference |

| Rotenone | Complex I | Bovine heart submitochondrial particles | 20-40 pmol/mg protein | General Knowledge |

| Piericidin A | Complex I | Bovine heart submitochondrial particles | ~0.036 µM (Ki) | General Knowledge |

| Amytal | Complex I | Rat liver mitochondria | 0.5-1.0 mM | General Knowledge |

| Bupivacaine | Complex I & III | Cultured cells | Dose-dependent inhibition | [8][9] |

| GSK932121A | Complex III | Isolated liver mitochondria | 1.36 µM | [10] |

Note: This table is for comparative purposes only and the values can vary significantly based on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of a compound like this compound on mitochondrial respiration.

Measurement of Oxygen Consumption Rate (OCR) in Intact Cells

This protocol is adapted from established methods for measuring cellular respiration using extracellular flux analysis (e.g., Seahorse XF Analyzer).

Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration in cultured cells.

Materials:

-

Cell culture medium

-

Cultured cells of interest

-

This compound stock solution

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Extracellular flux analyzer and associated plates/cartridges

Procedure:

-

Cell Seeding: Seed cells in the microplates at a predetermined density to achieve 80-90% confluency on the day of the assay.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the assay medium. Also, prepare solutions of oligomycin, FCCP, and rotenone/antimycin A.

-

Assay Setup:

-

One hour prior to the assay, replace the culture medium with the assay medium and incubate the cells at 37°C in a non-CO2 incubator.

-

Load the injector ports of the sensor cartridge with the prepared compounds: Port A (this compound or vehicle), Port B (Oligomycin), Port C (FCCP), and Port D (Rotenone/Antimycin A).

-

-

Measurement:

-

Calibrate the extracellular flux analyzer.

-

Place the cell plate in the analyzer and initiate the protocol.

-

The instrument will measure the basal oxygen consumption rate (OCR).

-

Following the injection of this compound, the change in OCR is measured to determine its inhibitory effect.

-

Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A allow for the calculation of ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

-

-

Data Analysis: Normalize the OCR data to the number of cells or protein content per well. Calculate the various respiratory parameters and compare the effects of different concentrations of this compound to the vehicle control.

The following diagram illustrates the experimental workflow for assessing OCR.

Caption: Workflow for Measuring Oxygen Consumption Rate (OCR).

Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay

This protocol describes a colorimetric assay to measure the specific activity of Complex I in isolated mitochondria.

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of Complex I.

Materials:

-

Isolated mitochondria

-

Assay Buffer

-

NADH

-

Decylubiquinone (Coenzyme Q analog)

-

Complex I Dye (e.g., a dye that absorbs at 600 nm in its oxidized state)

-

Rotenone (specific Complex I inhibitor)

-

This compound

-

96-well plate

-

Microplate reader

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from a suitable source (e.g., cultured cells, animal tissue) using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial preparation.

-

Reaction Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the mitochondrial sample to each well.

-

For the inhibitor control wells, add rotenone.

-

For the experimental wells, add different concentrations of this compound.

-

Add the Complex I Dye and Decylubiquinone to all wells.

-

-

Initiate Reaction: Start the reaction by adding NADH to all wells.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 600 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 5-10 minutes. The decrease in absorbance corresponds to the reduction of the dye, which is proportional to Complex I activity.

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA600/min) for each well.

-

Subtract the rate of the rotenone-inhibited wells from the rates of the other wells to determine the specific Complex I activity.

-

Plot the Complex I activity as a function of this compound concentration to determine the IC50 value.

-

The logical relationship of this assay is depicted in the following diagram.

Caption: Principle of the Complex I Activity Assay.

Conclusion

This compound, as a member of the quinolone family, is predicted to exert an inhibitory effect on mitochondrial respiration, likely through the targeting of Complex I of the electron transport chain. This inhibition can lead to decreased ATP production and increased oxidative stress, which are common mechanisms of drug-induced mitochondrial toxicity. While direct quantitative evidence for this compound's effect is currently limited in the public domain, the experimental protocols outlined in this whitepaper provide a robust framework for researchers to investigate these effects in detail. Further studies are warranted to elucidate the specific molecular interactions of this compound with mitochondrial components and to quantify its impact on cellular bioenergetics. Such research will be crucial for a comprehensive understanding of its off-target effects and for the development of safer quinolone-based therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Initiation of Electron Transport Chain Activity in the Embryonic Heart Coincides with the Activation of Mitochondrial Complex 1 and the Formation of Supercomplexes | PLOS One [journals.plos.org]

- 3. Arrangement of electron transport chain components in bovine mitochondrial supercomplex I1III2IV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of mitochondrial respiratory chain complex I by TNF results in cytochrome c release, membrane permeability transition, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of complex I of the electron transport chain causes O2-. -mediated mitochondrial outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bupivacaine uncouples the mitochondrial oxidative phosphorylation, inhibits respiratory chain complexes I and III and enhances ROS production: results of a study on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of bupivacaine on mitochondrial energy metabolism in heart of rats following exposure to chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Buquinolate's Inhibition of Cytochrome b in Eimeria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buquinolate, a quinolone anticoccidial agent, exerts its potent activity against Eimeria species by targeting the mitochondrial electron transport chain. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its inhibition of cytochrome b (a key component of Complex III). This document synthesizes available data on the inhibitory effects of this compound, details the experimental protocols for its study, and presents visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in poultry and other livestock, leading to substantial economic losses. For decades, control of this disease has relied heavily on the use of anticoccidial drugs. Among these, the quinolones, including this compound, have been identified as powerful inhibitors of the parasite's mitochondrial respiration.[1] Understanding the precise mechanism of action of these compounds is crucial for the development of new, more effective anticoccidial agents and for managing the emergence of drug resistance. This guide focuses on the specific interaction between this compound and its target, cytochrome b, within the Eimeria mitochondrion.

Mechanism of Action: Inhibition of the Electron Transport Chain

This compound disrupts the parasite's energy metabolism by inhibiting the mitochondrial electron transport chain at the level of the cytochrome bc1 complex, also known as Complex III.[2] The site of action has been identified as being at or near cytochrome b.[2] This inhibition blocks the transfer of electrons from ubiquinol to cytochrome c, a critical step in the generation of the proton gradient necessary for ATP synthesis.

The specificity of this compound's action is a key feature; it shows potent inhibition of Eimeria mitochondrial respiration with little to no effect on the host's (chicken) mitochondrial function.[2] This selective toxicity is a desirable characteristic for any antimicrobial agent.

Signaling Pathway Diagram

The following diagram illustrates the point of inhibition by this compound in the Eimeria mitochondrial electron transport chain.

Caption: Inhibition of the Eimeria electron transport chain by this compound at Complex III.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound and other quinolones against Eimeria tenella mitochondrial respiration has been quantified. The following tables summarize the key findings.

| Inhibitor | Target Organism | Assay | 50% Inhibitory Concentration (IC50) | Reference |

| Quinolones (including this compound) | Eimeria tenella (drug-sensitive) | Mitochondrial Respiration | 3 pmol / mg mitochondrial protein | [2] |

| Quinolones | Eimeria tenella (amquinate-resistant) | Mitochondrial Respiration | 300 pmol / mg mitochondrial protein | [2] |

| Substrate | Respiration Rate (μl O₂/min/mg protein) | Reference |

| Succinate | 1.00 | [2] |

| Malate + Pyruvate | 0.40 | [2] |

| L-Ascorbate | 0.25 | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's inhibitory effects. The following sections provide methodologies for key experiments.

Isolation of Eimeria tenella Mitochondria

This protocol is adapted from the methodology described by Wang (1975).[2]

Materials:

-

Unsporulated Eimeria tenella oocysts

-

0.25 M sucrose solution

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Differential centrifugation equipment

-

Glass homogenizer

Procedure:

-

Harvest unsporulated oocysts from the ceca of infected chickens.

-

Wash the oocysts extensively with 0.25 M sucrose solution.

-

Resuspend the oocysts in homogenization buffer.

-

Homogenize the oocyst suspension using a glass homogenizer with a tight-fitting pestle on ice.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet large debris and intact oocysts.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in homogenization buffer and repeating the high-speed centrifugation step.

-

Resuspend the final mitochondrial pellet in a suitable buffer for subsequent assays.

-

Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or Lowry assay).

Mitochondrial Respiration Assay (Clark-type Electrode)

This protocol outlines the measurement of oxygen consumption in isolated Eimeria mitochondria.

Materials:

-

Isolated Eimeria tenella mitochondria

-

Clark-type oxygen electrode and chamber

-

Respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl pH 7.2, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA)

-

Substrates: Succinate, Malate, Pyruvate

-

ADP solution

-

This compound stock solution (in a suitable solvent like DMSO)

Procedure:

-

Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

-

Add a defined volume of air-saturated respiration buffer to the reaction chamber, maintained at a constant temperature (e.g., 25°C).

-

Add a known amount of isolated mitochondria (e.g., 1-2 mg of mitochondrial protein) to the chamber and allow the baseline oxygen consumption to stabilize (State 2 respiration).

-

Initiate State 3 respiration by adding a specific substrate (e.g., 5 mM succinate or a combination of 5 mM malate and 5 mM pyruvate).

-

After a stable rate of oxygen consumption is achieved, add a known amount of ADP (e.g., 100-200 nmol) to stimulate ATP synthesis-coupled respiration (State 3).

-

To measure the effect of this compound, add small aliquots of the this compound stock solution to the chamber during State 3 respiration and record the resulting inhibition of oxygen consumption.

-

Calculate the rate of oxygen consumption in the presence and absence of the inhibitor to determine the percentage of inhibition and subsequently the IC50 value.

Succinate-Cytochrome c Reductase (Complex II-III) Assay

This spectrophotometric assay measures the activity of the segment of the electron transport chain that is inhibited by this compound.

Materials:

-

Submitochondrial particles (SMPs) from Eimeria tenella (prepared by sonication of isolated mitochondria)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.4, 1 mM EDTA)

-

Cytochrome c (oxidized)

-

Succinate

-

Potassium cyanide (KCN) to inhibit Complex IV

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, cytochrome c, and KCN.

-

Add a small amount of SMPs to the cuvette and measure the baseline absorbance at 550 nm.

-

Initiate the reaction by adding succinate.

-

Monitor the increase in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c.

-

To determine the effect of this compound, pre-incubate the SMPs with varying concentrations of the inhibitor before adding succinate.

-

Calculate the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition and IC50 value for this compound.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflows for the key experiments and the logical relationship in resistance development.

Caption: General experimental workflow for studying this compound inhibition.

Caption: Logical relationship of this compound resistance development in Eimeria.

Conclusion

This compound is a potent and selective inhibitor of cytochrome b in the mitochondrial electron transport chain of Eimeria. Its mechanism of action disrupts the parasite's ability to generate ATP, leading to its anticoccidial effect. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anticoccidial therapies. Understanding the molecular basis of this compound's activity and the mechanisms of resistance is paramount for the continued development of effective control strategies against coccidiosis. The provided visualizations of the biochemical pathways and experimental workflows serve as valuable tools for conceptualizing and executing further research in this field.

References

Buquinolate's Role in Controlling Avian Coccidiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of buquinolate, a quinolone anticoccidial agent, and its application in the management of avian coccidiosis. The document covers its mechanism of action, efficacy against various Eimeria species, and the standardized experimental protocols used to evaluate its performance.

Mechanism of Action: Mitochondrial Electron Transport Inhibition

This compound belongs to the quinolone class of synthetic anticoccidial compounds. Its primary mode of action is the disruption of mitochondrial respiration within the Eimeria parasite.[1][2] Specifically, this compound inhibits the electron transport chain (ETC), which is crucial for the parasite's energy production.

Studies on mitochondria isolated from Eimeria tenella oocysts have identified the site of action for quinolone coccidiostats. These compounds are potent inhibitors of respiration supported by succinate and malate/pyruvate. The inhibition point is located within the cytochrome-mediated electron transport system, specifically near cytochrome b, which is a key component of Complex III (ubiquinol-cytochrome c reductase).[3][4] this compound's action effectively blocks the transfer of electrons, halting the respiratory process and arresting the development of the parasite, particularly at the sporozoite stage.[1][3] This mechanism is selective, as this compound does not show a similar inhibitory effect on the mitochondria of the avian host.[3]

Efficacy Against Avian Coccidiosis

This compound has demonstrated broad-spectrum efficacy against multiple pathogenic species of avian coccidia, including Eimeria tenella, E. necatrix, E. acervulina, E. maxima, E. brunetti, and E. mivati.[3][5][6] Its primary effect is coccidiostatic, meaning it arrests parasite development rather than killing the organism outright.[1] This can allow for the development of natural immunity in the host, as some parasites may complete their life cycle after the drug is withdrawn.[7]

Quantitative Performance Data

The efficacy of this compound has been quantified in numerous battery cage trials. Key performance indicators include weight gain, feed conversion ratio (FCR), mortality, and oocyst shedding. The tables below summarize data from representative studies.

Table 1: Efficacy of this compound in Broilers Challenged with a Mixed Eimeria Infection

| Treatment Group | Concentration | Avg. Weight Gain (g) vs. Uninfected Control | Feed Conversion vs. Uninfected Control | Mortality (%) |

|---|---|---|---|---|

| Inoculated, Unmedicated | - | Weight Loss | N/A | 68% |

| This compound | 0.00825% | 86% | 1.58 | 0% |

| Nicarbazin | 0.0125% | 85% | 1.60 | 0% |

| Amprolium + Ethopabate | 0.0125% + 0.0004% | 45% | 2.18 | 0% |

Source: Data compiled from battery trials where birds were inoculated with a mix of six Eimeria species.[3]

Table 2: Effect of this compound on Eimeria tenella Oocyst Production

| Treatment Group | Concentration in Feed | Total Oocysts Recovered (millions) | Average Oocysts per Bird (millions) | Reduction in Oocyst Shedding vs. Control |

|---|---|---|---|---|

| Inoculated Control | Unmedicated | 190.0 | 19.0 | - |

| This compound | 0.00825% | 23.0 | 2.9 | 84.7% |

| This compound | 0.011% | 14.8 | 1.9 | 90.0% |

Source: Data from a 5-day collection period (days 6-10) following inoculation with 100,000 sporulated E. tenella oocysts.[7]

Experimental Protocols for Efficacy Evaluation

The evaluation of anticoccidial drugs like this compound follows standardized protocols, such as those outlined by the World Association for the Advancement of Veterinary Parasitology (WAAVP).[4][7] These studies are typically conducted in phases, beginning with dose determination in battery cages, followed by dose confirmation in floor pens, and finally, field effectiveness studies.[2]

Dose Determination (Battery Cage Trial)

This initial phase is designed to determine the effective dose range of the drug against specific Eimeria species under highly controlled conditions.

-

Animals and Housing : Day-old broiler chicks of a specific breed (e.g., White Rock) are obtained and housed in coccidia-free, wire-floored battery cages to prevent extraneous infection.[2][3]

-

Diet and Medication : Birds are fed a basal, unmedicated starter ration for an acclimatization period (e.g., 10-12 days).[8] The test drug (this compound) is then incorporated into the feed at various concentrations. Medicated feed is provided to the respective treatment groups for the duration of the trial, typically starting 2 days before experimental infection.

-

Experimental Design : A randomized complete block design is often used.[1] Treatments typically include:

-

Uninfected, Unmedicated Control (UUC)

-

Infected, Unmedicated Control (IUC)

-

Infected, Medicated with this compound (multiple dose levels)

-

Infected, Medicated with a Reference Coccidiostat

-

-

Infection : At approximately 14 days of age, birds in the infected groups are individually inoculated via oral gavage with a standardized dose of sporulated Eimeria oocysts (either a single species or a mixed culture).[9] Inoculum doses are pre-determined to cause morbidity and measurable performance loss in the IUC group.[3]

-

Data Collection : The trial typically runs for 7-8 days post-infection. Key parameters measured include:

-

Performance : Body weight gain and feed consumption are recorded to calculate FCR.[10]

-

Mortality : Daily mortality is recorded.

-

Lesion Scoring : On a set day post-infection (e.g., day 6 or 7), a subset of birds from each pen is euthanized, and specific sections of the intestine are scored for coccidial lesions on a scale of 0 (no lesions) to 4 (severe lesions).[8][11]

-

Oocyst Counts : Fecal samples can be collected over several days to determine oocysts per gram (OPG) using a McMaster chamber, quantifying the drug's effect on parasite replication.[12][13]

-

-

Statistical Analysis : Data are analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatment groups.[14]

Structure-Activity Relationship (SAR) and Resistance

The effectiveness of this compound is tied to its chemical structure, a 4-hydroxyquinoline. The core structure is essential for its anticoccidial activity. Modifications to the side-chains and substitutions on the rings can alter the drug's potency, spectrum, and pharmacokinetic properties.[15] The relationship between these structural features and biological activity is a key area of study in drug development.[16][17]

A significant challenge with quinolones, including this compound, is the potential for Eimeria to develop resistance rapidly.[4] Continuous use of the drug selects for inherently resistant mutants within the parasite population.[18] This has led to the decreased use of quinolones as standalone products and has encouraged the implementation of shuttle and rotation programs with other anticoccidial drugs to preserve their efficacy.

Conclusion

This compound is a well-characterized quinolone anticoccidial with a specific mode of action targeting the parasite's mitochondrial electron transport chain. It offers broad-spectrum static activity against the most economically important Eimeria species in poultry. While its efficacy is well-documented in controlled studies, the rapid development of resistance necessitates strategic use in rotation or shuttle programs to maintain its value in the long-term control of avian coccidiosis. The standardized protocols for its evaluation provide a robust framework for testing new anticoccidial candidates and understanding the dynamics of drug sensitivity in field isolates.

References

- 1. researchgate.net [researchgate.net]

- 2. fda.gov [fda.gov]

- 3. Studies of the mitochondria from Eimeria tenella and inhibition of the electron transport by quinolone coccidiostats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gob.mx [gob.mx]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meridian.allenpress.com [meridian.allenpress.com]

- 9. Restoration of anticoccidial sensitivity to a commercial broiler chicken facility in Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantifying the effect of coccidiosis on broiler performance and infection outcomes in the presence and absence of control methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative structure-activity relationship model for prediction of genotoxic potential for quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative structure-activity relationship (QSAR) studies of quinolone antibacterials against M. fortuitum and M. smegmatis using theoretical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Application of the dynamic quantitative structure-activity relationship method for modeling antibacterial activity of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Quinolone Coccidiostats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on quinolone coccidiostats, a critical class of synthetic compounds used in the control of avian coccidiosis. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols for efficacy evaluation, and visualizes core concepts through signaling pathways and experimental workflows.

Introduction to Quinolone Coccidiostats